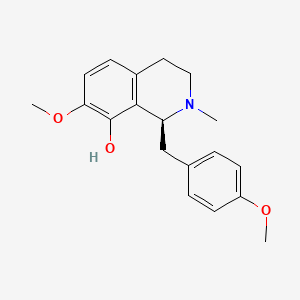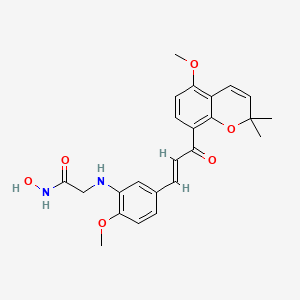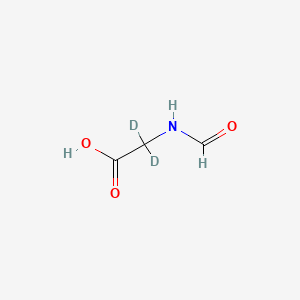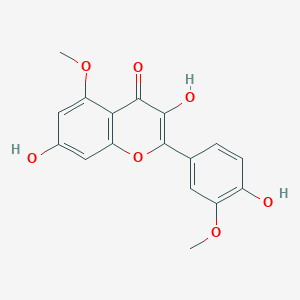
Quercetin 5,3'-dimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5-Di-O-methyl quercetin, also known as 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one, is a flavonoid natural product. It is a derivative of quercetin, a well-known flavonoid found in various fruits, vegetables, and herbs. This compound is recognized for its potential antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5-Di-O-methyl quercetin typically involves the methylation of quercetin. One common method includes the reaction of quercetin with methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, leading to the formation of the desired methylated product .
Industrial Production Methods: Industrial production of 3’,5-Di-O-methyl quercetin may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, encapsulation techniques using polymers like poly(methyl methacrylate) (PMMA) can be employed to improve the compound’s stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions: 3’,5-Di-O-methyl quercetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent flavonoid, quercetin.
Substitution: Methylation and other substitution reactions can modify its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) in DMF.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Quercetin and its reduced forms.
Substitution: Various methylated quercetin derivatives.
Scientific Research Applications
3’,5-Di-O-methyl quercetin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of methylation on flavonoid properties.
Biology: Investigated for its antioxidant and anti-inflammatory activities in cellular models.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related diseases and inflammation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
The mechanism of action of 3’,5-Di-O-methyl quercetin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2).
Molecular Targets: It targets enzymes like quinone reductase 2 (QR2) and pathways involved in oxidative stress and inflammation
Comparison with Similar Compounds
3’,5-Di-O-methyl quercetin is unique compared to other similar compounds due to its specific methylation pattern:
Properties
Molecular Formula |
C17H14O7 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-11-5-8(3-4-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 |
InChI Key |
NKJWZTPASPJYBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)


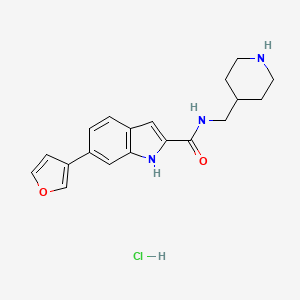
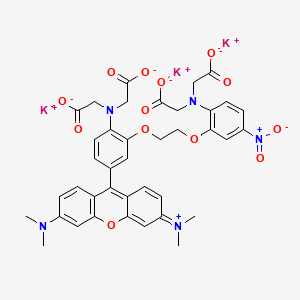

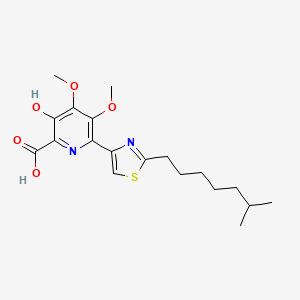
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
